
MC-Gly-Gly-Phe
描述
MC-Gly-Gly-Phe is a cleavable linker used for antibody-drug conjugates (ADCs) . It is reactive with thiol moieties and is used in the synthesis of ADCs .
Synthesis Analysis
The synthesis of this compound involves the use of chemical methods that enable the efficient assembly of the ADC from its three components and the controlled release of the drug payload . The pendant hydroxyl and amino groups were obvious attachment points to vectorize the payloads using enzyme-cleavable Gly-Gly-Phe-Gly tetrapeptide linkers .Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O7 . Its exact mass is 472.20 and its molecular weight is 472.498 .Chemical Reactions Analysis
This compound is used in the bioconjugation to an anti-HER2 antibody . The tetrapeptide Gly-Gly-Phe-Gly displays all the characteristics of a stable and potent cleavable ADC linker .科学研究应用
抗体药物偶联物 (ADC)
ADC 是一类旨在靶向特定细胞(如癌细胞)的治疗剂 . “MC-Gly-Gly-Phe” 四肽用作连接体,将细胞毒性药物连接到抗体上 . 这种靶向递送系统允许将药物直接递送至癌细胞,从而减少对健康细胞的影响 .
蛋白酶可裂解连接体
“this compound” 四肽是一种蛋白酶可裂解连接体 . 这意味着它可以被蛋白酶(分解蛋白质和肽的酶)裂解。 这种特性在 ADC 中至关重要,因为它允许在 ADC 与靶细胞结合后释放药物 .
靶向化疗
在 ADC 中使用“this compound” 代表了一种靶向化疗形式 . 通过将药物直接递送至癌细胞,它可以提高治疗效果并减少与传统化疗相比的副作用 .
实体瘤治疗
使用“this compound” 的 ADC 已用于治疗多种晚期实体瘤 . 这些治疗的靶向性允许更有效地治疗这些肿瘤 .
早期癌症治疗
在使用“this compound” 的 ADC 中,有可能用于治疗早期癌症 . 这可以为早期疾病患者提供更有效的治疗选择 .
作用机制
Target of Action
MC-Gly-Gly-Phe is a tetrapeptide that is primarily used as a protease cleavable linker in the generation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies that are specific to tumor-associated antigens . These antibodies play a crucial role in delivering the cytotoxic drug to the disease site, thereby improving the efficacy of the therapy and reducing its off-target toxicity .
Mode of Action
The mode of action of this compound involves its interaction with the antibodies of the ADCs. The MC part of the compound is reactive with thiol moieties . This allows the compound to link the antibody to the cytotoxic drug, forming an ADC . The compound is cleaved by proteases at the disease site, releasing the cytotoxic drug .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the action of ADCs. The downstream effects include the death of the disease cells due to the action of the cytotoxic drug .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADCs it forms. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are influenced by the characteristics of the antibody and the cytotoxic drug it is linked to . The bioavailability of the compound is also dependent on these factors .
Result of Action
The result of the action of this compound is the targeted delivery of the cytotoxic drug to the disease cells . This leads to the death of the disease cells, thereby treating the disease .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of proteases at the disease site, which are required for the cleavage of the compound . Other factors such as the pH and temperature of the environment could also potentially influence the action of the compound .
未来方向
The use of MC-Gly-Gly-Phe and similar linkers in the development of ADCs is a promising area of research. The development of novel organic synthesis can solve the problems of traditional linker technology . The review shall introduce and analyze the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .
生化分析
Biochemical Properties
MC-Gly-Gly-Phe interacts with various enzymes, proteins, and other biomolecules. It is reactive with thiol moieties . The nature of these interactions is primarily through the formation of covalent bonds, which allows this compound to act as a linker in the creation of antibody-drug conjugates .
Cellular Effects
This compound influences cell function by acting as a linker in antibody-drug conjugates . These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target effects . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific drug that is conjugated to the antibody via this compound.
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a linker in antibody-drug conjugates . It enables the targeted delivery of cytotoxic drugs to cancer cells. The drug exerts its effects at the molecular level, which can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its role in the formation of antibody-drug conjugates
Dosage Effects in Animal Models
The dosage effects of antibody-drug conjugates, which utilize this compound as a linker, are a focus of many preclinical studies .
Metabolic Pathways
It is known that this compound is a component of antibody-drug conjugates, which are metabolized in the body through complex processes involving multiple enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its incorporation into antibody-drug conjugates . These conjugates are designed to bind specifically to antigens on the surface of cancer cells, allowing for targeted delivery of the conjugated drug .
Subcellular Localization
The subcellular localization of this compound is determined by its incorporation into antibody-drug conjugates . These conjugates are designed to bind to specific antigens on the cell surface, leading to internalization and subsequent release of the drug within the cell .
属性
IUPAC Name |
(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPAFLSJIPUCL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130594 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-15-9 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B1652644.png)

![N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B1652648.png)
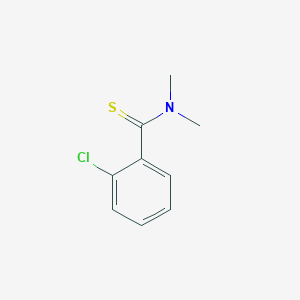
![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B1652650.png)
![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)
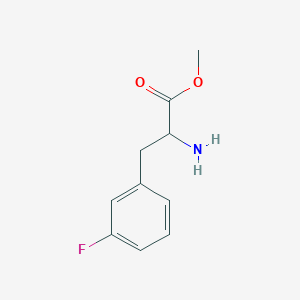
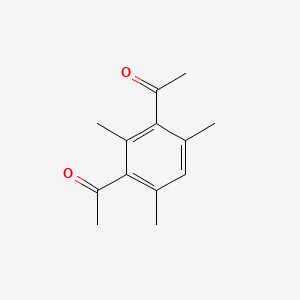
![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)
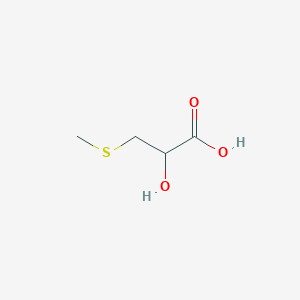
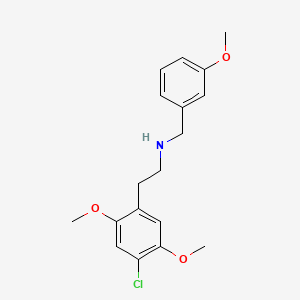


![3-Phenyl-N-[(3R)-pyrrolidin-3-YL]adamantane-1-carboxamide](/img/structure/B1652667.png)
